2-(3-Amino-6-chloropyridin-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-chloropyridin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like crystallization, distillation, and chromatography are commonly used to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-6-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(3-Amino-6-chloropyridin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-6-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes and proteins, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- [(3-chloropyridin-2-yl)amino]acetic acid
- 2-amino-3-(6-chloropyridin-3-yl)propanoic acid
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
Uniqueness
2-(3-Amino-6-chloropyridin-2-yl)acetic acid is unique due to its specific structure, which includes an amino group and a chloropyridinyl moiety. This structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(3-amino-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-4(9)5(10-6)3-7(11)12/h1-2H,3,9H2,(H,11,12) |
InChI Key |
HSYDKJGHOYGOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)CC(=O)O)Cl |
Origin of Product |
United States |
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